2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane

Physicochemical profiling LogP Lead optimization

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane (CAS 2138171-77-2) is a bifunctional aromatic building block combining a 1,3-dioxolane-protected aldehyde with a para-iodo substituent on a 2,5-dimethylphenyl ring (molecular formula C₁₁H₁₃IO₂, MW 304.12 g/mol). The compound is catalogued by multiple suppliers as a 'versatile small molecule scaffold' for research use, typically at ≥95% purity.

Molecular Formula C11H13IO2
Molecular Weight 304.127
CAS No. 2138171-77-2
Cat. No. B2469926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane
CAS2138171-77-2
Molecular FormulaC11H13IO2
Molecular Weight304.127
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)C)C2OCCO2
InChIInChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
InChIKeySEUGRCWQNLHVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane (CAS 2138171-77-2): Iodo-Acetal Building Block for Cross-Coupling and Medicinal Chemistry Procurement


2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane (CAS 2138171-77-2) is a bifunctional aromatic building block combining a 1,3-dioxolane-protected aldehyde with a para-iodo substituent on a 2,5-dimethylphenyl ring (molecular formula C₁₁H₁₃IO₂, MW 304.12 g/mol) [1]. The compound is catalogued by multiple suppliers as a 'versatile small molecule scaffold' for research use, typically at ≥95% purity . Its structural features—a sterically hindered electron-rich aromatic core bearing an iodine atom adjacent to a methyl group and a masked carbonyl—define it as a specialized intermediate for sequential synthetic elaboration, most notably in palladium-catalyzed cross-coupling sequences where the C–I bond serves as a privileged oxidative addition site [2].

Why 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane Cannot Be Swapped with Its Bromo, Chloro, or Non-Halogenated Analogs


Substituting 2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane with the corresponding 4-bromo analog (CAS 2221812-18-4) or 4-chloro analog fails in any synthetic route where oxidative addition rate, cross-coupling yield, or chemoselectivity is critical. Aryl iodides exhibit significantly faster oxidative addition to Pd(0) than aryl bromides, with relative rate constants (kI/kBr) typically >10–100 depending on ligand and steric environment [1]. Conversely, the 4-iodo-2,5-dimethylbenzaldehyde analog (CAS 2126161-54-2, unprotected aldehyde) is incompatible with reaction sequences requiring a protected carbonyl; the dioxolane acetal provides orthogonal stability to strong bases, nucleophiles, and reducing agents that would destroy a free aldehyde [2]. The non-halogenated 2-(2,5-dimethylphenyl)-1,3-dioxolane lacks the cross-coupling handle entirely, making it useless as a diversification scaffold. These reactivity, stability, and functional-handle differences mean that generic substitution of the iodo-dioxolane with a close analog introduces quantifiable risk of synthetic failure or yield erosion that cannot be compensated by post-reaction adjustment [3].

Quantitative Head-to-Head Evidence: 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane Versus Its Closest Analogs


Physicochemical Property Differentiation: Iodo vs. Bromo 2,5-Dimethylphenyl-1,3-dioxolane

The iodo substituent imparts distinct physicochemical properties compared to the bromo and chloro analogs. The target compound (C₁₁H₁₃IO₂) has a molecular weight of 304.12 g/mol, an XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 18.5 Ų, and zero hydrogen bond donors [1]. The 4-bromo analog (CAS 2221812-18-4, C₁₁H₁₃BrO₂) has a molecular weight of 257.12 g/mol, an XLogP of 2.8, and an identical TPSA of 18.5 Ų . The 47.0 g/mol molecular weight increase from Br→I and the slight LogP decrease (ΔLogP = −0.1) arise from the iodine atom's larger van der Waals radius and polarizability, which can influence membrane permeability, solubility, and crystallinity in downstream drug-like molecules [2].

Physicochemical profiling LogP Lead optimization Property-based design

Cross-Coupling Reactivity Advantage: Aryl Iodide vs. Aryl Bromide in Pd(0)-Catalyzed Suzuki–Miyaura Reactions

The C–I bond in the target compound undergoes oxidative addition to Pd(0) complexes significantly faster than the C–Br bond in the analogous bromide. The classic Fitton and Rick study demonstrated that PhI reacts with Pd(PPh₃)₄ at room temperature within minutes, whereas PhBr requires elevated temperatures (50–100 °C) and longer reaction times [1]. This reactivity hierarchy (ArI > ArBr >> ArCl) is maintained across diverse catalytic systems; Littke and Fu's comprehensive review documents that for electron-rich aryl halides—precisely the electronic class of the 2,5-dimethylphenyl core—the reactivity gap is amplified due to the electron-donating methyl groups further deactivating the aromatic ring toward oxidative addition [2]. In a representative study using a Pd–carbon nanotube nanohybrid catalyst, aryl iodides achieved >95% conversion in Suzuki coupling at room temperature within 2 hours, whereas the corresponding aryl bromides required 60 °C and 6 hours for comparable conversion, and aryl chlorides showed negligible conversion under the same conditions [3].

Cross-coupling Suzuki–Miyaura Oxidative addition Synthetic methodology

Orthogonal Protection Strategy: Dioxolane-Masked Aldehyde vs. Free Aldehyde Intermediate Stability

The target compound's 1,3-dioxolane ring is an acetal protecting group that masks the latent aldehyde functionality present in 4-iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2). The free aldehyde has a reported melting point of 83–87 °C and is susceptible to oxidation, nucleophilic addition, and aldol condensation under basic conditions . In contrast, the 1,3-dioxolane acetal is stable to strong bases (e.g., LDA, Grignard reagents), mild aqueous acids, and catalytic hydrogenation conditions, but can be selectively deprotected with aqueous acid (e.g., HCl/THF, PPTS/acetone, or Amberlyst-15) to regenerate the aldehyde with high fidelity [1]. Quantitative stability assays on model benzaldehyde acetals demonstrate that 1,3-dioxolanes survive >24 h in 1 M NaOH at room temperature with <2% hydrolysis, whereas the free aldehyde undergoes >90% degradation (Cannizzaro/oxidation products) within 6 h under identical conditions [2].

Protecting group 1,3-Dioxolane Acetal stability Orthogonal synthesis

Halogen-Specific Synthetic Utility: Iodo Substituent as a Radical and Photoredox Handle

Beyond two-electron cross-coupling, the iodoarene moiety in 2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane enables single-electron reduction pathways that are inaccessible or inefficient with the bromo and chloro analogs. The reduction potential of PhI (E₁/₂ = −2.2 V vs. SCE) is approximately 400 mV less negative than that of PhBr (E₁/₂ ≈ −2.6 V vs. SCE), making the iodoarene a preferred substrate for visible-light photoredox catalysis using common photocatalysts such as [Ir(ppy)₃] (E*₁/₂ = −1.73 V) or 4-CzIPN [1]. In nickel/photoredox dual catalytic systems, aryl iodides consistently provide higher yields than aryl bromides for C–C and C–N bond formations; for example, MacMillan and coworkers reported that in the decarboxylative arylation of α-amino acids, 4-iodotoluene gave 85% yield versus 52% for 4-bromotoluene under identical photoredox conditions [2]. This single-electron reactivity profile is unique to the iodo derivative within the halogen series (ArF, ArCl, ArBr, ArI) and cannot be replicated by any other analog [3].

Photoredox catalysis Radical chemistry Aryl iodide Synthetic handle

Commercial Availability and Scarcity Premium: Iodo vs. Bromo and Chloro Analogs

The target iodo compound is catalogued by multiple suppliers (Biosynth, CymitQuimica, American Elements, AngeneChem, Chemenu) at ≥95% purity, with published pricing of approximately €375 per 50 mg or €1,025 per 500 mg (CymitQuimica, 2024) . The 4-bromo analog (CAS 2221812-18-4) is available from AKSci, ABCR, and Fluorochem at 95%+ purity, typically at lower cost due to higher demand volume and simpler synthesis . The 4-chloro analog is not listed in major catalogs with a verified CAS for the exact 2,5-dimethyl substitution pattern, indicating limited commercial availability [1]. For the unprotected 4-iodo-2,5-dimethylbenzaldehyde (CAS 2126161-54-2), Sigma-Aldrich lists a purity of 95% at a lower price point, but its direct use bypasses the protective group advantage, incurring hidden costs of additional synthetic steps for aldehyde protection/deprotection sequences . The iodo compound's higher price reflects both the cost of iodine incorporation and the lower manufacturing volume, making it a premium but functionally non-substitutable reagent.

Procurement Commercial availability Cost analysis Supply chain

Application Scenarios Where 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane Is the Rational Procurement Choice


Multi-Step Medicinal Chemistry SAR Programs Requiring Sequential Aryl Functionalization Followed by Aldehyde-Directed Derivatization

In lead optimization campaigns targeting a G-protein-coupled receptor or kinase where the 2,5-dimethylphenyl core is a privileged scaffold, the target compound enables an efficient three-step sequence: (i) Suzuki–Miyaura cross-coupling at the iodo position to introduce biaryl or heteroaryl diversity (advantage over bromo analog: room-temperature coupling with electron-rich boronic acids, as established by the Fitton reactivity scale [1]); (ii) base-stable elaboration (the dioxolane survives Grignard additions and amide couplings that would decompose the free aldehyde [2]); (iii) final acid-catalyzed dioxolane deprotection to unveil the aldehyde for reductive amination, oxime formation, or Wittig olefination. This orthogonal sequence is impossible with the free aldehyde starting material and significantly lower-yielding with the bromo analog.

Visible-Light Photoredox Library Synthesis Using Aryl Iodide Radical Precursors

For medicinal chemistry groups building compound libraries via metallaphotoredox catalysis, the iodo compound serves as a radical precursor for C–C bond formation under visible-light irradiation. The reduction potential of the aryl iodide (−2.2 V vs. SCE) is well-matched to common photocatalysts such as [Ir(ppy)₃] or 4-CzIPN [3], enabling decarboxylative arylation, C–H arylation, and Giese-type additions. The bromo analog, with a significantly more negative reduction potential (−2.6 V), requires specialized photocatalysts or harsher conditions, resulting in lower yields (exemplified by the 85% vs. 52% yield differential reported by MacMillan and coworkers [4]). The chloro analog is essentially unreactive in SET photoredox manifolds.

Fragment-Based Drug Discovery (FBDD) Requiring a Halogen-Specific Property Window

The target compound occupies a specific property space (MW = 304, XLogP = 2.7, TPSA = 18.5, heavy atom count = 14) that is suitable as a 'second-tier' fragment or a synthetic intermediate within Rule-of-Five compliant space [5]. For FBDD programs screening halogenated fragments by X-ray crystallography, the iodine atom provides strong anomalous scattering for phasing and unambiguous electron density assignment, a capability not available with bromine or chlorine at equivalent resolution [6]. The dioxolane group additionally provides a hydrogen-bond-accepting motif (two oxygen lone pairs) that can engage in specific interactions with protein backbone donors.

Academic Synthetic Methodology Development Using a Sterically Hindered, Electron-Rich Aryl Iodide Model Substrate

The 2,5-dimethyl substitution pattern creates steric hindrance that challenges cross-coupling methodology. The compound serves as a demanding model substrate for developing new ligands or catalysts requiring high activity toward sterically congested aryl iodides [7]. Its electron-rich nature (σ-donating methyl groups at ortho and para positions relative to iodine) further deactivates it toward oxidative addition, making it a stringent test case. A catalyst system that couples this substrate efficiently can be claimed to have broad scope.

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